3-(Pyridin-4-ylmethoxy)pyridin-2-amine
Overview
Description
“3-(Pyridin-4-ylmethoxy)pyridin-2-amine” is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.22 . It is used for research purposes .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(Pyridin-4-ylmethoxy)pyridin-2-amine” are not available, pyridin-2-ol, a related compound, reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Scientific Research Applications
Coordination Polymers and Luminescence Studies :
- 3-(Pyridin-4-ylmethoxy)pyridin-2-amine and related compounds have been used in the synthesis of helical silver(I) coordination polymers, which exhibit interesting structural properties and luminescent emissions (Zhang et al., 2013).
- These polymers have potential applications in materials science due to their unique physical properties and potential for functionalization.
Copper(I) Complexes Formation :
- The compound and its derivatives are instrumental in forming copper(I) complexes, which have been characterized for their spectral properties and potential redox behavior (Dehghanpour et al., 2007).
- These complexes could have implications in catalysis and electronic materials.
Synthesis of Functionalized Organic Compounds :
- Research has demonstrated the use of 3-(Pyridin-4-ylmethoxy)pyridin-2-amine in synthesizing highly functionalized organic compounds, such as 4-(pyridin-2-ylmethyl)-2-aminopyrroles, which have potential applications in pharmaceuticals and organic chemistry (Li et al., 2019).
Development of Redox-Active Frameworks :
- The compound has been used to develop redox-active ligands in coordination frameworks, which are significant in the field of metal-organic frameworks (MOFs) for their electronic and structural properties (Hua et al., 2013).
- These frameworks have potential applications in sensing, catalysis, and electronic devices.
Antioxidant and Acetylcholinesterase Inhibitory Activities :
- Derivatives of 3-(Pyridin-4-ylmethoxy)pyridin-2-amine have shown antioxidant activity and moderate acetylcholinesterase inhibitory properties, suggesting potential in pharmaceutical applications (Méndez & Kouznetsov, 2015).
Role in Photodynamic Therapy :
- Certain complexes involving the compound have been explored for their application in photodynamic therapy, particularly in the treatment of breast cancer (Zhu et al., 2019).
Catalytic Applications :
- It has been used in the synthesis of cobalt complexes and demonstrated catalytic activities in the oxidation of olefins, indicating potential applications in industrial catalysis (Pruss et al., 2004).
Future Directions
While specific future directions for “3-(Pyridin-4-ylmethoxy)pyridin-2-amine” are not available, research into similar compounds, such as pyrimidines, continues due to their wide range of pharmacological effects . Further studies could explore the potential applications of “3-(Pyridin-4-ylmethoxy)pyridin-2-amine” in various fields.
properties
IUPAC Name |
3-(pyridin-4-ylmethoxy)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-11-10(2-1-5-14-11)15-8-9-3-6-13-7-4-9/h1-7H,8H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQHCARUUPPPKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)OCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-4-ylmethoxy)pyridin-2-amine | |
CAS RN |
96428-83-0 | |
Record name | 3-(pyridin-4-ylmethoxy)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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